molecular formula C9H10BrClO2 B595996 1-Bromo-3-chloro-5-(2-methoxyethoxy)benzene CAS No. 1345471-20-6

1-Bromo-3-chloro-5-(2-methoxyethoxy)benzene

Cat. No. B595996
M. Wt: 265.531
InChI Key: AKOBSOUCNKTKLZ-UHFFFAOYSA-N
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Description

“1-Bromo-3-chloro-5-(2-methoxyethoxy)benzene” is a chemical compound with the CAS Number: 1345471-20-6. It has a molecular weight of 265.53 . This compound is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of “1-Bromo-3-chloro-5-(2-methoxyethoxy)benzene” can be represented by the formula C9H10BrClO2 . The InChI Code for this compound is 1S/C9H10BrClO2/c1-12-2-3-13-9-5-7 (10)4-8 (11)6-9/h4-6H,2-3H2,1H3 .


Physical And Chemical Properties Analysis

“1-Bromo-3-chloro-5-(2-methoxyethoxy)benzene” is a liquid at room temperature . It has a molecular weight of 265.53 . More specific physical and chemical properties like melting point, boiling point, and density are not available in the current data.

Scientific Research Applications

Halogenation in Synthetic Chemistry

  • Ring Halogenation: Utilized in ring halogenation techniques for polyalkylbenzenes, demonstrating its potential in synthesizing mixed halogenated compounds like 2-bromo-4-iodo-1,3,5-trimethylbenzene (Bovonsombat & Mcnelis, 1993).

Pharmaceutical Intermediates

  • Key Intermediate in Therapeutics: Serves as a crucial intermediate in the manufacture of therapeutic SGLT2 inhibitors for diabetes therapy, showcasing its importance in pharmaceutical synthesis (Zhang et al., 2022).

Protective Group in Organic Synthesis

  • Steric Protection Group: Employed as a sterically hindered bromobenzene to stabilize low-coordinate phosphorus compounds, indicating its role in developing protective groups in organic synthesis (Yoshifuji, Kamijo & Toyota, 1993).

Natural Product Synthesis

  • Natural Product Synthesis: Used in the total synthesis of biologically active natural products, exemplifying its application in the field of natural product chemistry (Akbaba et al., 2010).

Isoindole Synthesis

  • Isoindole Synthesis: Plays a role in the two-step synthesis of 1-substituted 3-alkoxy-1H-isoindoles, underlining its utility in the synthesis of complex organic molecules (Kuroda & Kobayashi, 2015).

Molecular Antagonist Synthesis

  • Antagonist Synthesis: Involved in the synthesis of non-peptide small molecular antagonists, demonstrating its application in the development of molecular antagonists for therapeutic uses (Bi, 2015).

Inclusion Compounds

  • Cyclocondensation: Used in the catalytic cyclocondensation process for creating pillar[5]arenes and their acetonitrile inclusion compounds, highlighting its role in the synthesis of complex cyclic structures (Kou et al., 2010).

Safety And Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

properties

IUPAC Name

1-bromo-3-chloro-5-(2-methoxyethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClO2/c1-12-2-3-13-9-5-7(10)4-8(11)6-9/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOBSOUCNKTKLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC(=CC(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718410
Record name 1-Bromo-3-chloro-5-(2-methoxyethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-chloro-5-(2-methoxyethoxy)benzene

CAS RN

1345471-20-6
Record name 1-Bromo-3-chloro-5-(2-methoxyethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1345471-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3-chloro-5-(2-methoxyethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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